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Compound of Interest

Compound Name:
5-Methoxy-2-(methylthio)-1,3-

benzoxazole

Cat. No.: B1326683 Get Quote

Abstract: The benzoxazole moiety represents a cornerstone scaffold in medicinal chemistry

and materials science, renowned for its broad spectrum of biological activities and versatile

chemical properties.[1][2] This technical guide provides an in-depth analysis of a specific

derivative, 5-Methoxy-2-(methylthio)-1,3-benzoxazole. We will dissect its fundamental

physicochemical properties, propose a robust synthetic pathway grounded in established

chemical principles, outline a comprehensive analytical workflow for structural verification and

purity assessment, and discuss its potential applications within the context of modern drug

discovery. This document is intended for researchers, chemists, and drug development

professionals seeking a detailed, practical overview of this compound.

Core Physicochemical Properties and Structural
Analysis
A thorough understanding of a molecule's fundamental properties is the bedrock of all

subsequent experimental design. 5-Methoxy-2-(methylthio)-1,3-benzoxazole is an aromatic

heterocyclic compound featuring a benzene ring fused to an oxazole ring. The key substituents

that dictate its chemical behavior are a methoxy group (-OCH₃) at the 5-position and a

methylthio group (-SCH₃) at the 2-position.

The molecular weight and formula are foundational data points for any chemical analysis,

particularly for mass spectrometry and reaction stoichiometry calculations.
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Property Value Source

Molecular Weight 195.24 g/mol [3][4][5]

Molecular Formula C₉H₉NO₂S [3][4][5]

IUPAC Name
5-Methoxy-2-(methylthio)-1,3-

benzoxazole
N/A

Core Scaffold Benzoxazole [1][2][6]

The methoxy group acts as an electron-donating group, influencing the electron density of the

aromatic system, which can affect its reactivity in electrophilic substitution reactions and its

interaction with biological targets. The methylthio group at the 2-position is a key functional

handle, introduced from a thiol precursor, and its presence is critical to the molecule's identity

and potential reactivity.

Proposed Synthesis Methodology
While various methods exist for the synthesis of the core benzoxazole ring system, a highly

efficient and logical pathway for this specific molecule involves the S-alkylation of a readily

available precursor.[1][7] The most field-proven approach is the methylation of 5-Methoxy-1,3-

benzoxazole-2-thiol. This precursor is commercially available from several suppliers, making

this a practical and reproducible method.[8][9][10]

The causality behind this choice is simple: S-alkylation of a thiol is a high-yielding, robust

reaction (Williamson ether synthesis analogue for sulfur) that proceeds under mild conditions,

minimizing the risk of side reactions on the sensitive benzoxazole core.

Experimental Protocol: S-methylation of 5-Methoxy-1,3-
benzoxazole-2-thiol

Reagent Preparation: To a solution of 5-Methoxy-1,3-benzoxazole-2-thiol (1.0 eq) in a polar

aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetone, add a suitable base (1.1-

1.5 eq). Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base

suitable for this purpose; alternatively, a stronger base like sodium hydride (NaH) can be

used for faster reaction times if anhydrous conditions are maintained.
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Deprotonation: Stir the mixture at room temperature for 20-30 minutes. The base will

deprotonate the thiol group (-SH) to form a more nucleophilic thiolate anion (-S⁻).

Alkylation: Cool the reaction mixture in an ice bath (0 °C). Add a methylating agent, such as

methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq), dropwise to control any

potential exotherm.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours.

The progress is monitored by Thin-Layer Chromatography (TLC) by observing the

consumption of the starting material and the appearance of a new, less polar product spot.

Work-up and Isolation: Upon completion, quench the reaction by pouring it into cold water.

The aqueous mixture is then extracted three times with an organic solvent like ethyl acetate.

The combined organic layers are washed with brine to remove residual DMF and salts, dried

over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

Purification: The resulting crude product is purified by column chromatography on silica gel

using a hexane/ethyl acetate gradient to yield the pure 5-Methoxy-2-(methylthio)-1,3-
benzoxazole.
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Caption: Proposed synthetic workflow for 5-Methoxy-2-(methylthio)-1,3-benzoxazole.

Analytical Characterization Workflow
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Structural confirmation and purity assessment are non-negotiable for any chemical entity

intended for research or development. A multi-technique approach ensures a self-validating

system where each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation of organic

molecules.[11][12] Both ¹H and ¹³C NMR spectra would be required.

¹H NMR: This spectrum will confirm the presence of all proton-containing groups and their

connectivity. Key expected signals include a singlet for the methoxy protons (-OCH₃), a

singlet for the methylthio protons (-SCH₃), and distinct signals in the aromatic region

corresponding to the three protons on the benzene ring.

¹³C NMR: This provides information on the carbon skeleton of the molecule, confirming the

total number of unique carbon atoms.

Predicted Spectral Data ¹H NMR (ppm) ¹³C NMR (ppm)

-SCH₃ ~2.5 - 2.7 (singlet, 3H) ~12 - 18

-OCH₃ ~3.8 - 4.0 (singlet, 3H) ~55 - 60

Aromatic C-H ~6.8 - 7.5 (multiplets, 3H) ~100 - 150

Aromatic/Heterocyclic

Quaternary C
N/A ~110 - 170

Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound.[13] Under

standard electron ionization (EI-MS), the spectrum should show a prominent molecular ion

peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 195, corresponding to the

molecular weight. High-resolution mass spectrometry (HRMS) would further confirm the

elemental composition (C₉H₉NO₂S).

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule. Key expected

vibrational bands include:

~1600-1620 cm⁻¹: C=N stretching of the oxazole ring.

~1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

~1020-1075 cm⁻¹: Symmetric C-O-C stretching.

~2900-3000 cm⁻¹: C-H stretching from the methyl and aromatic groups.
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Caption: A logical workflow for the analytical characterization of the synthesized compound.
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Biological Context and Potential Applications
The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to

its presence in numerous compounds with diverse pharmacological activities.[2] Derivatives

have been reported to exhibit properties including antimicrobial, anticancer, anti-inflammatory,

and antiviral effects.[6][7]

Specifically, 2-substituted benzoxazoles have been identified as a promising class of 5-HT₃

receptor antagonists.[14] These receptors are implicated in conditions such as chemotherapy-

induced nausea and irritable bowel syndrome with diarrhea (IBS-D). The structural features of

5-Methoxy-2-(methylthio)-1,3-benzoxazole make it an interesting candidate for screening in

such programs. The methylthio group can also be further modified, for instance, through

oxidation to sulfoxide or sulfone, to modulate properties like solubility and cell permeability, a

common strategy in drug optimization.

Therefore, this compound serves two primary roles for researchers:

A Screening Compound: It can be directly tested in high-throughput screening assays for

various biological targets.

A Versatile Intermediate: It acts as a valuable building block for the synthesis of more

complex molecules in drug discovery campaigns.[15]

Conclusion
5-Methoxy-2-(methylthio)-1,3-benzoxazole is a well-defined chemical entity with a molecular

weight of 195.24 g/mol . Its synthesis is readily achievable through standard, reliable chemical

transformations. The analytical framework presented here provides a robust pathway for its

complete characterization, ensuring the scientific integrity of any downstream research. Given

the established biological importance of the benzoxazole scaffold, this compound represents a

valuable tool for professionals in chemical biology and drug discovery, holding potential for the

development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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